![molecular formula C21H36O5 B14507497 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one CAS No. 63611-44-9](/img/structure/B14507497.png)
4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[44]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one is a complex organic compound with a unique structure that includes a spirocyclic system and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic system and the introduction of the hydroxyheptyl and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bond can produce a saturated alcohol.
科学的研究の応用
4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one include:
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 4,4-Dihydroxypimelic acid dilactone
- Spirodilactone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its spirocyclic structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63611-44-9 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC名 |
4-[9-(7-hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-8-yl]-1-propan-2-yloxybut-3-en-2-one |
InChI |
InChI=1S/C21H36O5/c1-17(2)24-16-19(23)10-9-18-11-12-21(25-14-15-26-21)20(18)8-6-4-3-5-7-13-22/h9-10,17-18,20,22H,3-8,11-16H2,1-2H3 |
InChIキー |
QAXVHMJTDKPGTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(=O)C=CC1CCC2(C1CCCCCCCO)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


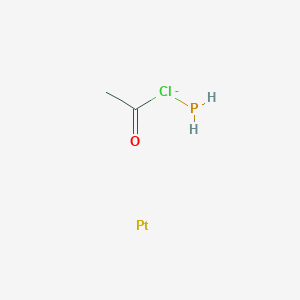

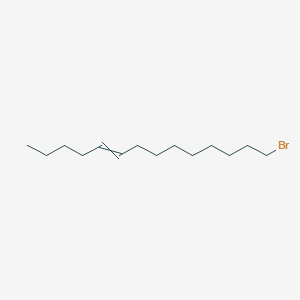
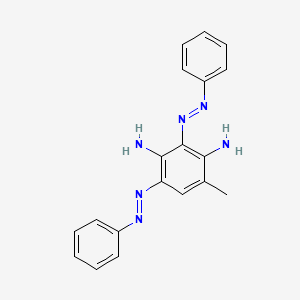



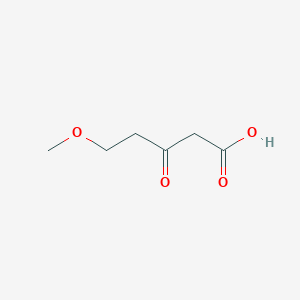
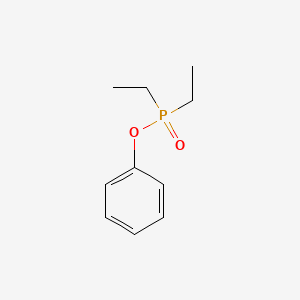

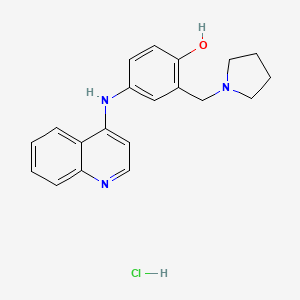
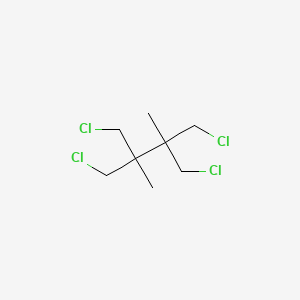

![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
